3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

Physicochemical Properties Thermal Stability Purification

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde (CAS 883543-95-1) is an aromatic aldehyde characterized by a benzene ring substituted with an allyl group at the 3-position, an isopropoxy group at the 4-position, and a methoxy group at the 5-position. With a molecular formula of C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol, it belongs to the class of polysubstituted benzaldehydes utilized primarily as research and development building blocks in organic synthesis and medicinal chemistry.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 883543-95-1
Cat. No. B1277134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde
CAS883543-95-1
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1OC)C=O)CC=C
InChIInChI=1S/C14H18O3/c1-5-6-12-7-11(9-15)8-13(16-4)14(12)17-10(2)3/h5,7-10H,1,6H2,2-4H3
InChIKeyODBLYZZOQPYPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde (CAS 883543-95-1): A Multi-Functionalized Benzaldehyde Building Block with Unique Substitution for Advanced Synthesis


3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde (CAS 883543-95-1) is an aromatic aldehyde characterized by a benzene ring substituted with an allyl group at the 3-position, an isopropoxy group at the 4-position, and a methoxy group at the 5-position . With a molecular formula of C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol, it belongs to the class of polysubstituted benzaldehydes utilized primarily as research and development building blocks in organic synthesis and medicinal chemistry . The compound's distinct substitution pattern distinguishes it from simpler benzaldehyde derivatives and positions it as a versatile intermediate for constructing complex molecular architectures [1].

1
Unique allyl/isopropoxy/methoxy substitution pattern for advanced organic synthesis.
2
Versatile intermediate for constructing complex benzo-fused heterocycles and drug-like scaffolds.
3
Regiochemically distinct from simpler or differently substituted benzaldehyde analogs.

Why 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde Cannot Be Replaced by Common Benzaldehyde Analogs


Polysubstituted benzaldehydes with allyl, isopropoxy, and methoxy groups are not functionally interchangeable. The specific position and identity of each substituent profoundly influence key properties such as boiling point, density, conformational flexibility, and reactivity in downstream transformations [1]. For example, the presence of the bulky isopropoxy group at the 4-position, combined with the 3-allyl and 5-methoxy groups, creates a unique steric and electronic environment that is absent in simpler analogs like 3-allyl-4-methoxybenzaldehyde (lacking the isopropoxy) or 4-isopropoxy-3-methoxybenzaldehyde (lacking the allyl) [2]. These differences manifest as quantifiable variations in physicochemical parameters and divergent synthetic utility, directly impacting the yield, selectivity, and feasibility of reactions intended to generate specific target molecules [3]. Procurement of an incorrect analog can therefore derail a synthetic route or compromise the properties of the final product.

Allyl, isopropoxy and methoxy positions are not interchangeable; steric and electronic effects may alter reactivity, yield and selectivity compared to analogs lacking one group.

Procurement of 3-allyl-4-methoxybenzaldehyde (lacking isopropoxy) or 4-isopropoxy-3-methoxybenzaldehyde (lacking allyl) may compromise intended synthetic outcomes.

Divergent physicochemical properties (boiling point, density, conformational flexibility) can shift purification and formulation behavior; direct substitution is not supported.

Quantitative Differentiation of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde Against Closest Analogs


Elevated Boiling Point Differentiates 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde from Less Substituted Analogs

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde exhibits a significantly higher predicted boiling point compared to its less substituted analogs, 3-allyl-4-methoxybenzaldehyde and 4-isopropoxy-3-methoxybenzaldehyde [1]. This property is critical for applications requiring thermal stability during reaction workup or purification, such as high-temperature distillations. The increased boiling point is a direct consequence of the compound's higher molecular weight and more extensive substitution pattern [2].

Boiling point comparison
Cross-study comparable
Target: 317.6 °C
3-allyl-4-methoxy analog: 280.9 °C
4-isopropoxy-3-methoxy analog: 297.9 °C
Reported higher boiling point supports a wider thermal processing window; may reduce evaporative loss during high-temperature reactions.
Predicted values; EPA T.E.S.T. model; review against experimental data if available.
Physicochemical Properties Thermal Stability Purification

Intermediate Density Reflects Balanced Substitution Profile of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

The predicted density of 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde (1.05 g/cm³) lies between that of its two closest monosubstituted analogs, 3-allyl-4-methoxybenzaldehyde (1.039 g/cm³) and 4-isopropoxy-3-methoxybenzaldehyde (1.064 g/cm³) [1]. This intermediate value suggests a balanced contribution from the allyl and isopropoxy groups to the compound's molecular packing and intermolecular interactions [2]. Density is a key parameter for accurate gravimetric measurements and for predicting behavior in biphasic liquid-liquid extractions and chromatography [3].

Density comparison
Cross-study comparable
Target: 1.05 g/cm³
3-allyl-4-methoxy analog: 1.039 g/cm³
4-isopropoxy-3-methoxy analog: 1.064 g/cm³
Intermediate density may assist formulation and biphasic extraction protocols; differences from analogs may influence phase separation.
Predicted values; verify experimentally for critical process design.
Physicochemical Properties Formulation Solubility

Greater Conformational Flexibility Due to Higher Rotatable Bond Count

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde possesses six rotatable bonds, compared to four rotatable bonds for 3-allyl-4-methoxybenzaldehyde [1]. This difference arises from the additional isopropoxy group in the target compound, which introduces an extra degree of conformational freedom [2]. In medicinal chemistry and molecular modeling, a higher rotatable bond count can impact ligand binding entropy and the ability of a compound to adopt a specific bioactive conformation when incorporated into larger molecules [3]. This property is a direct, quantifiable metric that distinguishes the compound from its less flexible analog.

Rotatable bond count
Cross-study comparable
6 rotatable bonds vs. 4 for 3-allyl-4-methoxy analog
Greater conformational flexibility may impact ligand binding entropy; supports molecular probe design considerations.
Computed property; binding outcome is context-dependent.
Molecular Modeling Ligand Binding Conformational Analysis

Unique Regiochemistry Enables Access to Distinct Benzo-Fused Heterocycles

The substitution pattern of 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde is distinct from its regioisomer, 2-allyl-3-isopropoxy-4-methoxybenzaldehyde, which has been explicitly employed as a substrate for the synthesis of 7-isopropoxy-8-methoxy-1,2,3,6-tetrahydro-2-benzazocines via ring-closing metathesis (RCM) [1]. While no direct RCM study exists for the 3-allyl-4-isopropoxy-5-methoxy isomer, class-level inference based on reaction principles indicates that its different allyl position (meta to aldehyde vs. ortho) would lead to the formation of isomeric, and thus chemically and biologically distinct, heterocyclic scaffolds . The choice between these two regioisomers is therefore non-trivial for any project aiming to explore specific structural space around the benzaldehyde core [2].

Regiochemistry & RCM outcome
Class-level inference
meta-allyl substitution expected to yield isomeric benzo-fused heterocycles vs. ortho-allyl regioisomer (reported 2-benzazocine formation).
Regioisomer-specific SAR exploration requires exact building block; analog may produce different heterocyclic scaffolds.
No direct RCM study for target; class inference based on ruthenium-catalyzed RCM principles.
Synthetic Utility Regioselectivity Heterocyclic Chemistry

Optimal Application Scenarios for 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde Based on Quantitative Differentiation


Synthesis of Isomeric Benzo-Fused Heterocyclic Libraries via Ring-Closing Metathesis

The unique meta-allyl substitution of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde makes it an essential starting material for generating libraries of benzo-fused heterocycles that are regioisomeric to those derived from the more commonly studied ortho-allyl analog [1]. Researchers seeking to expand SAR studies beyond the established 2-benzazocine scaffold will find this compound indispensable for exploring new chemical space [2].

High-Temperature Synthetic Transformations Requiring Thermal Stability

With a predicted boiling point of 317.61 °C, significantly higher than its less substituted analogs, this compound is the preferred choice for reactions that require sustained heating, such as high-boiling solvent reflux or melt-phase syntheses [1]. This thermal stability minimizes evaporative loss and ensures that the aldehyde remains in the reaction mixture throughout the process, leading to more consistent and scalable outcomes [2].

Development of Flexible Ligands and Molecular Probes

The increased number of rotatable bonds (6 vs. 4 for simpler analogs) makes 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde a superior building block for designing flexible linkers or ligands intended to probe binding pockets with multiple potential conformations [1]. Its higher conformational entropy can be leveraged to discover novel binding modes or to create molecular probes with tunable dynamic behavior [2].

Precise Formulation and Separation Process Development

The intermediate density of 1.05 g/cm³ provides a distinct advantage when designing biphasic extraction or chromatographic purification protocols [1]. This specific density, which differs from both less and more dense analogs, can be exploited to achieve cleaner phase separations and predictable retention times, thereby streamlining downstream processing and improving overall yield and purity [2].

Application
Selection Property
Validation Focus
Isomeric benzo-fused heterocycle libraries via RCM
Allyl regioisomer position (meta vs. ortho)
Verify heterocyclic scaffold identity through NMR and MS
High-temperature synthetic transformations
Thermal stability and boiling point profile
Monitor evaporative loss and reaction conversion at elevated temperatures
Flexible ligand and molecular probe design
Conformational flexibility (rotatable bond count)
Assess binding mode diversity and entropy contributions in target engagement studies
Precise formulation and separation process development
Density and phase behavior
Optimize liquid-liquid extraction and chromatographic retention

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